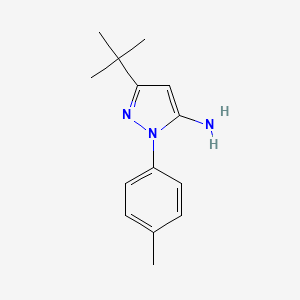

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-tert-butyl-2-(4-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-10-5-7-11(8-6-10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHNHEWXIBNEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388044 | |

| Record name | 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285984-25-0 | |

| Record name | 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, a versatile pyrazole derivative with applications in pharmaceutical and agrochemical research.[1][2] The document details the core synthetic methodology, experimental protocols, and relevant quantitative data to support research and development efforts.

Introduction

This compound, with the empirical formula C₁₄H₁₉N₃, is a heterocyclic amine featuring a pyrazole core substituted with a tert-butyl group and a p-tolyl group.[1] This compound serves as a key intermediate in the synthesis of more complex bioactive molecules.[1][2] Its structural features, particularly the bulky tert-butyl group, can enhance the solubility and stability of derivative compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₉N₃ |

| Molecular Weight | 229.32 g/mol [1] |

| CAS Number | 285984-25-0[1] |

| Appearance | Off-white crystals[2] |

| Melting Point | 114-122 °C[1][2] |

| Synonyms | 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-amine[1] |

Core Synthesis Pathway

The most prevalent and efficient method for the synthesis of this compound is the cyclocondensation reaction between a substituted hydrazine, specifically p-tolylhydrazine, and a β-ketonitrile, pivaloylacetonitrile (also known as 4,4-dimethyl-3-oxopentanenitrile). This reaction is a classic example of pyrazole synthesis, which typically proceeds via a one-pot, two-step mechanism involving condensation followed by cyclization.[1]

The general synthesis is depicted in the following workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for analogous pyrazole syntheses.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of the target compound.

Materials:

-

p-Tolylhydrazine hydrochloride

-

Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)

-

Ethanol

-

Sodium hydroxide (or another suitable base)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of p-Tolylhydrazine Free Base: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in water. Add a stoichiometric equivalent of a base, such as a 2M sodium hydroxide solution, and stir until the free base separates, typically as an oil or solid. Extract the p-tolylhydrazine free base with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Cyclocondensation Reaction: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the freshly prepared p-tolylhydrazine and one molar equivalent of pivaloylacetonitrile. Add ethanol as the solvent.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure product as off-white crystals.[2]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

Table 2: Summary of Reaction Parameters and Expected Yield

| Parameter | Value/Range |

| Reactant Molar Ratio | 1:1 (p-tolylhydrazine : pivaloylacetonitrile) |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4 - 16 hours |

| Expected Yield | 80 - 95% (based on analogous reactions) |

Characterization Data

The structural confirmation of the synthesized this compound is typically achieved through spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the p-tolyl methyl protons (singlet, ~2.4 ppm), the pyrazole C-H proton (singlet), and the aromatic protons of the p-tolyl group (two doublets). The amine protons will appear as a broad singlet. |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbon of the p-tolyl group, and the carbons of the pyrazole and p-tolyl rings. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (229.32 g/mol ). |

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from starting materials to the final purified product.

Caption: Logical flow diagram of the synthesis process.

Conclusion

This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The detailed protocol and compiled data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating the efficient production of this important chemical intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine. The information is compiled from various chemical suppliers and databases. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, materials science, and chemical synthesis.

Compound Identification

This section provides the fundamental identifiers for this compound, ensuring accurate tracking and sourcing of the compound.

| Identifier | Value |

| IUPAC Name | 5-tert-butyl-2-(4-methylphenyl)-2H-pyrazol-3-amine |

| Synonyms | 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-amine, 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine |

| CAS Number | 285984-25-0 |

| Molecular Formula | C₁₄H₁₉N₃ |

| Molecular Weight | 229.33 g/mol |

| PubChem ID | 2974132 |

| MDL Number | MFCD04115090 |

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Appearance | Off-white crystals | [1] |

| Melting Point | 114-122 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents such as ethanol and methanol. | |

| pKa | Data not available | |

| logP | Data not available |

Handling and Storage

Experimental Protocols

This section details the standard methodologies for the experimental determination of key physicochemical properties. These protocols are provided as a guide for researchers to obtain precise data for this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (114-122 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting). The recorded range is the melting point of the sample.

Solubility Determination

Understanding the solubility of a compound is essential for formulation, delivery, and in vitro assay development.

Apparatus:

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Scintillation vials or test tubes

Procedure (Shake-Flask Method):

-

Prepare a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, methanol, buffer solutions at various pH).

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of an appropriate solvent.

-

Determine the concentration of the dissolved compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility of the compound in the original solvent, expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa value is critical for predicting the ionization state of a compound at different pH levels, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Apparatus:

-

Potentiometric titrator or a pH meter with a high-precision electrode

-

Burette

-

Stir plate and stir bar

-

Beakers

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

-

Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent if it is not readily soluble in water. Add a known volume of water.

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Begin stirring the solution gently.

-

If the compound is a base, titrate with the standardized strong acid solution. If it is an acid, titrate with the standardized strong base.

-

Add the titrant in small, precise increments and record the pH of the solution after each addition.

-

Continue the titration well past the equivalence point.

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be used to precisely locate the equivalence point.

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key parameter in predicting its drug-like properties.

Apparatus:

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

Separatory funnels or vials

-

Vortex mixer

-

Centrifuge

-

1-Octanol and water (HPLC grade)

Procedure (HPLC Method):

-

Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Create a calibration curve by injecting a series of standard compounds with known logP values onto the HPLC system and recording their retention times.

-

Plot the logarithm of the capacity factor (k') of the standards against their known logP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

-

Dissolve this compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

-

Determine the retention time of the compound and calculate its capacity factor.

-

Using the calibration curve, determine the logP value of this compound.

Signaling Pathways and Experimental Workflows

A thorough search of the available scientific literature and chemical databases did not yield any specific signaling pathways or detailed experimental workflows directly involving this compound. While pyrazole derivatives are known to be biologically active, the specific mechanisms of action for this particular compound have not been elucidated in the reviewed sources. Therefore, no diagrams could be generated as per the initial request. Researchers investigating the biological activity of this compound will need to conduct initial screening and mechanism-of-action studies to identify its molecular targets and associated signaling pathways.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While fundamental identifiers and some physical properties are known, there is a clear need for experimental determination of its boiling point, pKa, and logP to build a more complete profile of this compound. The provided experimental protocols offer a starting point for researchers to obtain this critical information, which will be invaluable for its future applications in drug development and other scientific disciplines.

References

An In-depth Technical Guide to 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

CAS Number: 285984-25-0

This technical guide provides a comprehensive overview of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, a key chemical intermediate in the development of potent kinase inhibitors. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a substituted pyrazole derivative. While it does not exhibit significant biological activity in itself, it is a crucial building block in the synthesis of more complex and pharmacologically active molecules.[1][2] Its primary significance lies in its role as a key precursor to the potent and selective p38 MAP kinase inhibitor, BIRB 796 (Doramapimod).[3] The development of BIRB 796 has been a landmark in the pursuit of therapies for inflammatory diseases, and understanding the synthesis and properties of its precursors is therefore of high importance.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 285984-25-0 | [3] |

| Molecular Formula | C₁₄H₁₉N₃ | [3] |

| Molecular Weight | 229.32 g/mol | [3] |

| IUPAC Name | 5-(tert-butyl)-2-(4-methylphenyl)-2H-pyrazol-3-amine | |

| Synonyms | 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-amine | [3] |

| Appearance | Off-white solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis

General Experimental Protocol

The synthesis of this compound can be achieved by the reaction of p-tolylhydrazine with 4,4-dimethyl-3-oxopentanenitrile.

Reaction Scheme:

Figure 1: General synthetic scheme for this compound.

Procedure:

-

Reaction Setup: To a solution of p-tolylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, toluene, or a mixture with water) is added a base (e.g., sodium hydroxide, triethylamine) to liberate the free hydrazine.

-

Addition of β-Ketonitrile: 4,4-Dimethyl-3-oxopentanenitrile is then added to the reaction mixture.

-

Cyclization: The mixture is heated to reflux for several hours to facilitate the cyclocondensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization:

The structure of the synthesized this compound would be confirmed by standard analytical techniques, including:

-

¹H NMR: To identify the chemical environment of the protons.

-

¹³C NMR: To identify the carbon skeleton.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: To assess the purity of the compound.

Biological Significance and Applications

The primary importance of this compound lies in its utility as a key intermediate for the synthesis of the potent p38 MAP kinase inhibitor, BIRB 796.[3]

Role as a Precursor to BIRB 796 (Doramapimod)

BIRB 796 is a highly selective and potent allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK).[6] The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines such as TNF-α and interleukin-1.[6] By inhibiting p38 MAPK, BIRB 796 can effectively modulate the inflammatory response, making it a promising therapeutic agent for a range of inflammatory diseases.[4]

The synthesis of BIRB 796 involves the reaction of this compound with a suitable isocyanate derivative.

Figure 2: Synthetic pathway from the core compound to BIRB 796.

Biological Activity of the Derivative (BIRB 796)

The following table summarizes the in vitro activity of BIRB 796, highlighting the potency that is achieved through the chemical elaboration of the this compound core.

| Target | Assay | Activity | Reference |

| p38α MAPK | IC₅₀ | 38 nM | |

| p38β MAPK | IC₅₀ | 65 nM | |

| p38γ MAPK | IC₅₀ | 200 nM | |

| p38δ MAPK | IC₅₀ | 520 nM | |

| p38 MAPK | Kd | 0.1 nM | |

| TNF-α production (LPS-stimulated human PBMCs) | IC₅₀ | 21 nM | |

| TNF-α production (LPS-stimulated human whole blood) | IC₅₀ | 960 nM |

Signaling Pathway

The derivative of this compound, BIRB 796, targets the p38 MAP kinase signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammation.

Figure 3: The p38 MAP kinase signaling pathway and the inhibitory action of BIRB 796.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry, not for its intrinsic biological activity, but for its role as a key building block. Its synthesis, based on well-established pyrazole chemistry, provides access to a molecular scaffold that, when appropriately functionalized, yields highly potent and selective enzyme inhibitors. The successful development of the p38 MAP kinase inhibitor BIRB 796 is a testament to the value of this precursor. This guide provides researchers and drug development professionals with the core knowledge required to understand and utilize this compound in the design and synthesis of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound (EVT-327426) | 285984-25-0 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, a molecule of interest in pharmaceutical and agrochemical research.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Molecular Structure and Properties

-

IUPAC Name: 5-tert-Butyl-2-(4-methylphenyl)-2H-pyrazol-3-amine

-

Molecular Formula: C₁₄H₁₉N₃

-

Molecular Weight: 229.32 g/mol

-

CAS Number: 285984-25-0[1]

-

Appearance: Off-white crystals[1]

-

Melting Point: 114-122 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The expected ¹H and ¹³C NMR spectral data for this compound, based on the analysis of structurally similar compounds, are presented below.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | d | 2H | Ar-H (ortho to CH₃) |

| ~7.1-7.2 | d | 2H | Ar-H (meta to CH₃) |

| ~5.8 | s | 1H | Pyrazole-H (C4-H) |

| ~4.5 | br s | 2H | NH₂ |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~1.3 | s | 9H | C(CH₃)₃ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | Pyrazole-C3 |

| ~150 | Pyrazole-C5 |

| ~138 | Ar-C (ipso, attached to pyrazole) |

| ~135 | Ar-C (ipso, attached to CH₃) |

| ~129 | Ar-CH (meta to CH₃) |

| ~125 | Ar-CH (ortho to CH₃) |

| ~90 | Pyrazole-C4 |

| ~32 | C (CH₃)₃ |

| ~30 | C(C H₃)₃ |

| ~21 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are summarized in the table below.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2960-2850 | Strong | C-H stretching (aliphatic) |

| ~1620 | Medium | C=N stretching (pyrazole ring) |

| ~1590 | Medium | C=C stretching (aromatic ring) |

| ~1510 | Strong | N-H bending (amine) |

| ~820 | Strong | C-H out-of-plane bending (para-substituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak and major fragmentation patterns are outlined below.

Mass Spectral Data (Predicted)

| m/z | Interpretation |

| 229 | [M]⁺ (Molecular ion) |

| 214 | [M - CH₃]⁺ |

| 172 | [M - C(CH₃)₃]⁺ |

| 91 | [C₇H₇]⁺ (Tolyl cation) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk) or as a thin film on a salt plate (by dissolving the sample in a volatile solvent and allowing the solvent to evaporate). For Attenuated Total Reflectance (ATR) IR, the solid sample can be placed directly on the crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe. Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the organic compound 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine. This pyrazole derivative is a subject of interest in pharmaceutical and agrochemical research due to its unique structural features that enhance its stability and potential for biological activity.[1][2] Understanding its solubility is critical for its application in synthesis, formulation, and biological screening.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility | Specific Solvents (Reported) |

| Polar Protic | Soluble | Ethanol, Methanol[3] |

| Polar Aprotic | Likely Soluble | Not specified |

| Non-polar | Likely Soluble | Not specified |

| Aqueous Solutions | Insoluble | Not specified |

The tert-butyl group is noted to enhance the solubility of the compound.[1] As a general principle for organic compounds, solubility is influenced by factors such as the polarity of the solute and solvent, temperature, and molecular size.[4]

Experimental Protocol for Determining Quantitative Solubility

To ascertain precise solubility values (e.g., in g/100 mL or mol/L), a standardized experimental protocol is required. The following details a common and reliable method for determining the solubility of a solid organic compound in various organic solvents. This protocol is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.[4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short time to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial.

-

Express the solubility as g/100 mL or mg/mL.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of the solute in the saturated solution by using the calibration curve and accounting for the dilution factor.

-

Express the solubility in mol/L or g/L.

-

-

-

Data Reporting:

-

Repeat the experiment at least in triplicate for each solvent to ensure reproducibility.

-

Report the average solubility value along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

-

Visualizations

To aid in the understanding of the experimental and synthetic processes related to this compound, the following diagrams are provided.

Caption: Workflow for determining the quantitative solubility of a solid organic compound.

A common synthetic route for pyrazole derivatives involves the cyclization of hydrazine derivatives with diketones or their equivalents.[3]

Caption: A generalized synthetic pathway for the formation of substituted pyrazoles.

References

The Multifaceted Biological Activities of Substituted Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have led to the development of a plethora of substituted derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of substituted pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms are presented to support researchers and drug development professionals in this dynamic field.[1][2][3][4][5]

Anticancer Activity of Substituted Pyrazole Derivatives

Substituted pyrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[6][7][8] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of various protein kinases.[9][10] Many of these derivatives have been designed as potent and selective inhibitors of targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and BRAF V600E.[6][11] For instance, certain fused pyrazole derivatives have been identified as dual inhibitors of EGFR and VEGFR-2, which are critical in tumor suppression and angiogenesis.[11]

Another significant anticancer mechanism involves the induction of apoptosis and cell cycle arrest.[1][12] Studies have shown that some pyrazole derivatives can trigger apoptosis in cancer cells and cause a partial G2/M block in the cell cycle, leading to the formation of polyploid cells.[12] Furthermore, some derivatives have been found to interact with the microtubular cytoskeletal system, leading to the disassembly of microtubules.[12]

The following diagram illustrates a generalized signaling pathway for pyrazole derivatives as kinase inhibitors in cancer cells.

Quantitative Data on Anticancer Activity

The anticancer efficacy of substituted pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-containing imide derivatives | A-549 (Lung) | 3.22 - 27.43 | [1] |

| 1,2,3-Triazole-pyrazole hybrids | HepG-2 (Liver) | 12.22 | [1] |

| 1,2,3-Triazole-pyrazole hybrids | HCT-116 (Colon) | 14.16 | [1] |

| 1,2,3-Triazole-pyrazole hybrids | MCF-7 (Breast) | 14.64 | [1] |

| Polysubstituted pyrazole derivatives | HepG2 (Liver) | 2 | [6] |

| Indole-pyrazole derivatives (CDK2 inhibitors) | HCT116, MCF7, HepG2, A549 | < 23.7 | [6] |

| Pyrazole carbaldehyde derivatives (PI3 kinase inhibitors) | MCF7 (Breast) | 0.25 | [6] |

| Fused pyrazole derivatives (EGFR inhibitors) | HEPG2 (Liver) | 0.06 | [11] |

| Fused pyrazole derivatives (VEGFR-2 inhibitors) | HEPG2 (Liver) | 0.22 | [11] |

| 4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole | HepG 2 (Liver) | 8.5 | [13] |

| Aryldiazo pyrazoles | HCT-116 (Colon) | 4.2 | [14] |

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

A common method to determine the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

-

Human cancer cell lines (e.g., A549, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

-

Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well.

-

The plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

-

The synthesized pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial dilutions of the compounds are prepared in the culture medium.

-

The medium from the 96-well plates is replaced with the medium containing different concentrations of the test compounds. A control group with solvent-treated cells is also included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

4. MTT Assay:

-

After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for another 3-4 hours at 37°C.

-

The medium containing MTT is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the control group.

-

The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Antimicrobial Activity of Substituted Pyrazole Derivatives

Substituted pyrazoles have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[1][15][16][17]

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some pyrazole-thiazole hybrids have shown dual inhibitory effects, suggesting a multi-target approach.[18]

Quantitative Data on Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole derivative 3 | Escherichia coli (Gram-negative) | 0.25 | [15] |

| Pyrazole derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | [15] |

| Pyrazole derivative 2 | Aspergillus niger (Fungus) | 1 | [15] |

| Pyrazole derivative 21c | Multi-drug resistant bacteria | 0.25 | [17] |

| Pyrazole derivative 23h | Multi-drug resistant bacteria | 0.25 | [17] |

| Pyrazolyl 1,3,4-thiadiazine 21a | Bacteria | 62.5 - 125 | [19] |

| Pyrazolyl 1,3,4-thiadiazine 21a | Fungi | 2.9 - 7.8 | [19] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[20][21][22][23]

1. Inoculum Preparation:

-

A few isolated colonies of the test microorganism are transferred from a fresh agar plate into a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[22]

-

The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[22]

-

The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Compound Dilution:

-

The pyrazole derivatives are dissolved in a suitable solvent to prepare stock solutions.

-

Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth.

3. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized and diluted microbial suspension.

-

Positive (microorganism with no compound) and negative (broth only) controls are included.

-

The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

4. Determination of MIC:

-

After incubation, the plates are visually inspected for microbial growth (turbidity).

-

The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

The following diagram outlines the general workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity of Substituted Pyrazole Derivatives

Pyrazole derivatives are well-known for their potent anti-inflammatory properties, with the most notable example being the selective COX-2 inhibitor, Celecoxib.[15][18][24][25]

Mechanisms of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[18][25] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[25] By selectively inhibiting COX-2, which is primarily expressed at sites of inflammation, these compounds can reduce the production of pro-inflammatory prostaglandins with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[25]

Other anti-inflammatory mechanisms of pyrazole derivatives include the modulation of cytokines, suppression of NF-κB, and inhibition of lipoxygenase (LOX).[18]

The signaling pathway for Celecoxib, a prominent pyrazole derivative, is depicted below.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of pyrazole derivatives is often assessed by their ability to inhibit COX enzymes (IC50) and their in vivo efficacy in animal models (ED50).

| Compound Class | Assay | IC50 / ED50 | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | [18] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 Inhibition | IC50 = 4.5 µM | [18] |

| 3,5-diarylpyrazoles | COX-2 Inhibition | IC50 = 0.01 µM | [18] |

| Pyrazole-thiazole hybrid | COX-2 Inhibition | IC50 = 0.03 µM | [18] |

| Pyrazole-thiazole hybrid | 5-LOX Inhibition | IC50 = 0.12 µM | [18] |

| Substituted pyrazole derivative 127 | Carrageenan-induced rat paw edema | ED50 = 65.6 µmol/kg | [1] |

| Methoxy-substituted pyrazole 143a | Carrageenan-induced rat paw edema | ED50 = 62.61 µmol/kg | [1] |

| Methoxy-substituted pyrazole 143c | Carrageenan-induced rat paw edema | ED50 = 55.83 µmol/kg | [1] |

| Pyrazole-chalcone derivative | COX-2 Inhibition | IC50 = 0.73 µM | [26] |

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

1. Animals:

-

Male or female Wistar or Sprague-Dawley rats weighing 150-200g are typically used.

-

The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

2. Compound Administration:

-

The test pyrazole derivatives are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

The compounds are administered orally or intraperitoneally at a specific dose one hour before the induction of inflammation.

-

A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, celecoxib).

3. Induction of Edema:

-

A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

4. Measurement of Paw Edema:

-

The paw volume is measured immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

5. Data Analysis:

-

The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage of inhibition of edema is calculated for each group compared to the control group.

-

The ED50 value, the dose that causes 50% inhibition of edema, can be determined.

Conclusion

Substituted pyrazole derivatives represent a versatile and highly valuable scaffold in drug discovery, demonstrating a remarkable range of biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and continues to be an active area of research. The ability to systematically modify the pyrazole core allows for the fine-tuning of their pharmacological properties, leading to the development of more potent and selective therapeutic agents. This guide provides a foundational understanding of the biological activities of these compounds, supported by quantitative data and standardized experimental protocols, to aid in the ongoing efforts to harness the full therapeutic potential of the pyrazole nucleus.

References

- 1. mdpi.com [mdpi.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. mdpi.com [mdpi.com]

- 4. jchr.org [jchr.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. ijnrd.org [ijnrd.org]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 12. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. woah.org [woah.org]

- 21. mdpi.com [mdpi.com]

- 22. myadlm.org [myadlm.org]

- 23. integra-biosciences.com [integra-biosciences.com]

- 24. Celecoxib - Wikipedia [en.wikipedia.org]

- 25. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 26. researchgate.net [researchgate.net]

The Pivotal Role of the Tert-Butyl Group in the Biological Activity of Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role the tert-butyl group plays in modulating the biological activity of pyrazole-based compounds. Through a comprehensive review of structure-activity relationship (SAR) studies, particularly in the context of kinase inhibition, this document elucidates the structural and mechanistic basis for the enhanced potency observed in pyrazole derivatives bearing this bulky lipophilic moiety. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts in this area.

The Tert-Butyl Group: A Key to Enhanced Potency

The incorporation of a tert-butyl group on the pyrazole scaffold has been demonstrated to be a highly effective strategy for enhancing the biological activity of various compound series, most notably in the development of potent enzyme inhibitors. This enhancement is primarily attributed to the unique steric and electronic properties of the tert-butyl group, which allow it to engage in favorable hydrophobic interactions with specific allosteric binding pockets within target proteins.

A prime example of this is observed in the development of pyrazole-based inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response. The landmark discovery of the diaryl urea class of p38 inhibitors revealed that the tert-butyl group is a critical binding element.[1] It occupies a deep, lipophilic domain in the kinase that is exposed upon a conformational change of the enzyme, a state known as the "DFG-out" conformation. This interaction stabilizes an inactive conformation of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

The significance of the tert-butyl group is starkly illustrated by SAR studies. Replacement of the tert-butyl group with smaller alkyl groups, such as an isopropyl or methyl group, leads to a dramatic reduction in inhibitory potency. This underscores the importance of the size and lipophilicity of the tert-butyl group for optimal interaction with the hydrophobic pocket.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative SAR data for a series of pyrazole-based p38 MAP kinase inhibitors, highlighting the impact of substitutions at the C-5 position of the pyrazole ring on their binding affinity.

| Compound ID | C-5 Pyrazole Substituent | Binding Affinity (Kd, nM) | Fold Change vs. tert-butyl |

| 46 | tert-butyl | 1.2 | 1 |

| 59 | isopropyl | 28 | >23 |

| 60 | cyclopropyl | 150 | 125 |

| 61 | methyl | >1000 | >833 |

| 62 | cyclohexyl | 200 | 167 |

| 63 | H | >1000 | >833 |

Data sourced from Regan et al., J. Med. Chem. 2002, 45 (14), 2994–3008.

As the data clearly indicates, the tert-butyl substituent (compound 46 ) provides the highest binding affinity. Any deviation from this group, even to the closely related isopropyl group (compound 59 ), results in a significant loss of potency. This provides compelling evidence for the critical role of the tert-butyl group in the activity of this class of pyrazole inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

p38 MAP Kinase Enzymatic Assay (Non-radioactive)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by p38 MAP kinase.

Materials:

-

Recombinant human p38α MAP kinase

-

ATF-2 fusion protein (substrate)

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 25 mM MgCl2, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)

-

ATP

-

Test compounds (dissolved in DMSO)

-

96-well assay plates

-

Phospho-ATF-2 (Thr71) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the test compound dilutions to the wells. Include a DMSO-only control.

-

Add recombinant p38α MAP kinase and the ATF-2 substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated ATF-2 (Thr71).

-

Incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[2]

LPS-Induced TNF-α Production in THP-1 Cells

This cell-based assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to lipopolysaccharide (LPS) stimulation.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (dissolved in DMSO)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

Plate reader

Procedure:

-

Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Pre-incubate the differentiated cells with serial dilutions of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.[3]

-

Incubate the cells for a specified period (e.g., 4-18 hours).[3][4]

-

Collect the cell culture supernatants.

-

Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Visualizing the Mechanism of Action

The following diagrams illustrate the p38 MAP kinase signaling pathway and a generalized workflow for an in vitro kinase inhibition assay.

Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Caption: Generalized Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

The tert-butyl group serves as a powerful pharmacophore in the design of pyrazole-based compounds with enhanced biological activity. Its ability to occupy and form strong hydrophobic interactions within allosteric binding pockets of enzymes like p38 MAP kinase is a key determinant of high potency. The dramatic loss of activity upon its replacement with smaller alkyl groups highlights the critical nature of its size and lipophilicity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the unique properties of the tert-butyl group in the design of novel and effective pyrazole-based therapeutics.

References

- 1. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 3. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among these, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. This technical guide focuses on a key intermediate, 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine , detailing its chemical properties, synthesis, and critical role in the development of potent kinase inhibitors, particularly in the context of inflammatory diseases and oncology. This document serves as an in-depth resource, providing structured data, detailed experimental protocols, and visual representations of relevant biological pathways to aid researchers in leveraging this versatile chemical entity.

Core Compound Properties

This compound is a substituted pyrazole amine that serves as a crucial building block in organic synthesis. Its structural features, including the bulky tert-butyl group and the p-tolyl substituent, contribute to the unique physicochemical properties of its derivatives, influencing factors such as solubility, metabolic stability, and target binding affinity.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉N₃ | [3] |

| Molecular Weight | 229.32 g/mol | [3] |

| CAS Number | 285984-25-0 | [3] |

| Appearance | Off-white to pale yellow solid | - |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane | [4] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process that can be adapted from established methods for pyrazole synthesis, such as the Knorr pyrazole synthesis.[3] The following protocol is a representative procedure compiled from literature and patent filings.

Reaction Scheme:

A representative synthetic workflow for this compound.

Materials:

-

4,4-Dimethyl-3-oxopentanenitrile

-

p-tolylhydrazine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

-

Hydrazine Free-Basing: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 eq) in water. Add a 2M aqueous solution of sodium hydroxide (1.0 eq) dropwise at 0 °C with stirring. Extract the resulting free p-tolylhydrazine with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base.

-

Condensation and Cyclization: To a solution of p-tolylhydrazine (1.0 eq) in ethanol, add 4,4-dimethyl-3-oxopentanenitrile (1.1 eq). The mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated brine solution. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

| Parameter | Value |

| Typical Yield | 70-85% |

| Reaction Temperature | 78 °C (Reflux in Ethanol) |

| Reaction Time | 4-6 hours |

| Purification Method | Column Chromatography |

Application as a Key Intermediate in the Synthesis of BIRB 796

This compound is a pivotal intermediate in the synthesis of the potent and selective p38 MAP kinase inhibitor, BIRB 796 (Doramapimod). BIRB 796 is a diaryl urea compound that has been investigated for the treatment of various inflammatory diseases.

Reaction Scheme for BIRB 796 Synthesis:

Final step in the synthesis of the p38 inhibitor BIRB 796.

Experimental Protocol:

-

Isocyanate Preparation: 4-(2-morpholinoethoxy)naphthalen-1-amine is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent like dichloromethane or toluene in the presence of a non-nucleophilic base (e.g., triethylamine) to generate 1-isocyanato-4-(2-morpholinoethoxy)naphthalene in situ.

-

Urea Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane, the freshly prepared solution of 1-isocyanato-4-(2-morpholinoethoxy)naphthalene (1.0 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up and Purification: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield BIRB 796.

| Parameter | Value |

| Typical Yield | 60-75% |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Purification Method | Flash Column Chromatography |

The p38 MAP Kinase Signaling Pathway and Inhibition by BIRB 796

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[5][6] The p38α isoform is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a prime therapeutic target for inflammatory diseases.[6]

p38 MAPK Signaling Pathway:

Inhibition of the p38 MAPK signaling cascade by BIRB 796.

BIRB 796 is a type II inhibitor that binds to an allosteric site on the p38 kinase, stabilizing an inactive conformation of the enzyme.[7] This mode of inhibition is distinct from ATP-competitive inhibitors and contributes to the high affinity and selectivity of BIRB 796.[7] By inhibiting p38 MAP kinase, BIRB 796 effectively downregulates the production of inflammatory cytokines, providing a therapeutic rationale for its use in inflammatory conditions.[8]

Conclusion

This compound is a chemical intermediate of significant value in medicinal chemistry. Its efficient synthesis and utility as a precursor to potent kinase inhibitors like BIRB 796 underscore its importance in the development of novel therapeutics. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research and development efforts in this promising area of drug discovery. The continued exploration of derivatives of this pyrazole core holds the potential for the discovery of new and improved treatments for a range of human diseases.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]

- 5. US6503930B1 - Pyrazole derivatives as p38 kinase inhibitors - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. SK157899A3 - Substituted pyrazoles as p38 kinase inhibitors, process for their preparation and pharmaceutical compositions - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Activity of BIRB 796

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of the potent p38 MAP kinase inhibitor, BIRB 796, commencing from 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine. Included are comprehensive experimental procedures, tabulated quantitative data on its biological activity, and visualizations of the synthetic workflow and the targeted p38 MAPK signaling pathway. These resources are intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in the synthesis and evaluation of BIRB 796 and its analogs.

Introduction

BIRB 796, also known as Doramapimod, is a highly potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress and plays a significant role in inflammatory processes.[3][4][5] Consequently, inhibitors of p38 MAPK, such as BIRB 796, are valuable tools for studying inflammatory diseases and have been investigated as potential therapeutic agents. BIRB 796 is a diaryl urea compound that binds to an allosteric site of the p38 kinase, demonstrating a slow dissociation rate and high affinity.[1][6] The synthesis of BIRB 796 involves the coupling of two key fragments: this compound and a substituted naphthalene moiety, linked by a urea functional group.

Data Presentation

The biological activity of BIRB 796 has been extensively characterized. Below is a summary of its inhibitory activity against p38 MAPK isoforms and its effect on TNF-α production.

Table 1: Inhibitory Activity of BIRB 796 against p38 MAPK Isoforms

| Isoform | IC50 (nM) |

| p38α | 38[7] |

| p38β | 65[7] |

| p38γ | 200[7] |

| p38δ | 520[7] |

Table 2: Effect of BIRB 796 on TNF-α Production

| Cell Line/System | Stimulus | IC50 (nM) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | 15[7] |

| THP-1 (human monocytic cell line) | LPS | 18[7] |

Table 3: In Vitro Efficacy of BIRB 796 in Glioblastoma Cell Lines

| Cell Line | IC50 (µM) after 48h |

| U87 | 34.96[8][9] |

| U251 | 46.30[8][9] |

Experimental Protocols

The synthesis of BIRB 796 from this compound can be achieved through a multi-step process. The following protocols are based on established synthetic methodologies for urea formation, including the generation of a key isocyanate intermediate.

Protocol 1: Synthesis of 4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl isocyanate

This protocol describes a general method for the preparation of an aryl isocyanate from the corresponding amine via a phosgene-free route, such as the Curtius rearrangement.

-

Materials:

-

4-[2-(4-morpholinyl)ethoxy]-1-naphthoic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a solution of 4-[2-(4-morpholinyl)ethoxy]-1-naphthoic acid in anhydrous toluene, add triethylamine (1.1 equivalents) and stir at room temperature under an inert atmosphere.

-

Add diphenylphosphoryl azide (1.1 equivalents) dropwise to the solution.

-

Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction by TLC or IR spectroscopy for the disappearance of the acyl azide intermediate and the appearance of the isocyanate peak (around 2270 cm⁻¹).

-

Once the reaction is complete, the resulting solution of 4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl isocyanate in toluene can be used directly in the next step without purification.

-

Protocol 2: Synthesis of BIRB 796 (Urea Formation)

-

Materials:

-

This compound

-

Toluene solution of 4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl isocyanate (from Protocol 1)

-

Anhydrous toluene or another suitable aprotic solvent (e.g., Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous toluene in a reaction vessel under an inert atmosphere.

-

To this solution, add the toluene solution of 4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl isocyanate (1.0-1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford BIRB 796 as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Mandatory Visualizations

Signaling Pathway

Caption: p38 MAPK Signaling Pathway and Inhibition by BIRB 796.

Experimental Workflow

Caption: Synthetic Workflow for BIRB 796.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for p38 MAP Kinase Inhibition Assays Using Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein (MAP) Kinases are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of the p38 MAPK pathway is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making it a prime target for therapeutic intervention. Pyrazole derivatives have emerged as a promising class of potent and selective p38 MAPK inhibitors.[4][5]

These application notes provide detailed protocols for in vitro and cell-based assays to determine the inhibitory activity of pyrazole derivatives against p38 MAP kinase. The included methodologies, data presentation guidelines, and visual workflows are designed to assist researchers in the screening and characterization of novel p38 MAPK inhibitors.

p38 MAP Kinase Signaling Pathway

The p38 MAPK signaling cascade is a tiered pathway typically initiated by environmental stresses and inflammatory cytokines.[1][6] This leads to the activation of a MAP Kinase Kinase Kinase (MAPKKK), which in turn phosphorylates and activates a MAP Kinase Kinase (MAPKK), specifically MKK3 and MKK6.[1][2] These MAPKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[7] Activated p38 MAPK subsequently phosphorylates a variety of downstream substrates, including other kinases and transcription factors, to regulate inflammatory responses, cell cycle, and apoptosis.[1][2]

Data Presentation: Inhibitory Activity of Pyrazole Derivatives

The inhibitory potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value. The following table summarizes the IC50 values for the well-characterized pyrazole derivative, BIRB 796 (Doramapimod), against the four p38 MAPK isoforms.

| Compound Name | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |

| BIRB 796 (Doramapimod) | 38[8][9] | 65[8][9] | 200[8][9] | 520[8][9] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.

Materials:

-

Recombinant human p38 MAPK isoforms (α, β, γ, or δ)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate peptide (e.g., ATF2)

-

ATP

-

Pyrazole derivative test compounds

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white plates

-

Plate-reading luminometer

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the pyrazole derivatives in DMSO. Further dilute in kinase assay buffer.

-

Reaction Setup:

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix of the p38 kinase and the substrate peptide in the kinase reaction buffer.

-

Add 2 µL of the kinase/substrate master mix to each well.

-

-

Kinase Reaction Initiation:

-

Prepare an ATP solution in the kinase reaction buffer. The final concentration should be at or near the Km for the specific p38 isoform.

-

Add 2 µL of the ATP solution to each well to start the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[9]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-